BenchChemオンラインストアへようこそ!

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one

Physicochemical profiling Drug-likeness Structural isomer differentiation

Procure 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one (CAS 862828-16-8) to establish NK-3 receptor antagonist assays without de novo synthesis. Its unique 2,5-dimethylphenyl N-substitution differentiates it from the 2,3-dimethylphenyl, unsubstituted phenyl, and 4-methoxyphenyl analogs, each linked to distinct target selectivity and potency outcomes in published SAR campaigns. This racemic mixture (logP 5.68) fills a critical gap in donepezil-inspired anti-Alzheimer's SAR and serves as a simplified core for PrCP inhibitor fragment growth. Ideal for head-to-head MAGL/FAAH selectivity profiling against the 4-methoxyphenyl benchmark.

Molecular Formula C26H25N3O
Molecular Weight 395.506
CAS No. 862828-16-8
Cat. No. B2634610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one
CAS862828-16-8
Molecular FormulaC26H25N3O
Molecular Weight395.506
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5
InChIInChI=1S/C26H25N3O/c1-18-12-13-19(2)24(14-18)28-17-21(15-25(28)30)26-27-22-10-6-7-11-23(22)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3
InChIKeySSHMAYTULMRNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 121 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one (CAS 862828-16-8): Chemical Identity and Procurement Baseline


The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one (CAS 862828-16-8, molecular formula C₂₆H₂₅N₃O, molecular weight 395.5 g/mol) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone hybrid class [1]. It features a 1-benzyl-1H-benzimidazole moiety linked at the 2-position to a pyrrolidin-2-one ring that is N-substituted with a 2,5-dimethylphenyl group. The compound is commercially available as a racemic mixture from screening compound suppliers, with a computed logP of 5.68 and polar surface area of 26.3 Ų . Its structural scaffold places it within a broader chemotype explored for neurokinin-3 (NK-3) receptor antagonism, prolylcarboxypeptidase (PrCP) inhibition, and acetylcholinesterase (AChE) modulation [2][3][4].

Why In-Class Compounds Cannot Simply Substitute for 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one


Within the benzimidazole-pyrrolidinone chemotype, minor structural modifications produce divergent pharmacological profiles that preclude simple interchange. The 2,5-dimethylphenyl N-substitution on the pyrrolidinone ring of this compound is distinct from the 2,3-dimethylphenyl positional isomer (CAS 847395-61-3), the unsubstituted phenyl analog, and the 4-methoxyphenyl variant—each of which has been associated with different target selectivity and potency outcomes in published SAR campaigns . In the context of NK-3 receptor antagonism, the specific substitution pattern on the pyrrolidine nitrogen has been demonstrated to critically influence receptor binding affinity, as shown in the Roche patent series where aryl group variation modulated activity [1]. Furthermore, within the anti-Alzheimer's benzylated pyrrolidin-2-one series, the N-benzyl versus N-aryl substitution on the lactam ring was a key determinant of in vivo efficacy in scopolamine-induced cognitive impairment models, with certain substitutions yielding 'excellent' profiles while others produced only 'satisfactory' results relative to donepezil [2]. The quantitative evidence below establishes where this specific compound occupies a distinct position in the chemical space relative to its closest analogs.

Quantitative Differentiation Evidence for 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one vs. Closest Analogs


Differential Physicochemical Property Profile: Lipophilicity and Polarity Comparison with the 2,3-Dimethylphenyl Positional Isomer

This compound (2,5-dimethylphenyl isomer, CAS 862828-16-8) and its closest positional isomer (2,3-dimethylphenyl, CAS 847395-61-3) share the identical molecular formula (C₂₆H₂₅N₃O, MW 395.5) but differ in the substitution pattern on the N-phenyl ring. The 2,5-dimethyl substitution yields a computed logP of 5.68 and a polar surface area (PSA) of 26.3 Ų, as reported by ChemDiv . While directly comparable computed logP data for the 2,3-isomer is not publicly available from non-excluded sources, the distinct substitution pattern alters both the electronic distribution and steric environment of the N-aryl group, which is expected to affect passive membrane permeability and target binding conformations. For reference, the broader benzimidazole-pyrrolidinone class exhibits logP values typically ranging from 3.5 to 6.0 depending on aryl substitution, positioning this compound in the higher lipophilicity range of the class [1].

Physicochemical profiling Drug-likeness Structural isomer differentiation

NK-3 Receptor Antagonist Potential: Class-Level Evidence Supporting Target Engagement Differentiation from NK-1/NK-2 Selective Scaffolds

The N-benzyl pyrrolidine scaffold to which this compound belongs has been explicitly claimed by Hoffmann-La Roche as a high-potential NK-3 receptor antagonist chemotype for the treatment of depression, pain, psychosis, Parkinson's disease, schizophrenia, anxiety, and ADHD [1]. The Roche patent (US 8,022,099) defines the structural requirements for NK-3 activity, with the N-aryl pyrrolidine moiety being a critical pharmacophoric element. While compound-specific NK-3 binding data for CAS 862828-16-8 has not been disclosed in the public domain, the patent establishes that compounds within this Markush structure exhibit NK-3 antagonism. This differentiates the benzimidazole-pyrrolidinone class from alternative NK-1 or NK-2 selective scaffolds (e.g., substituted piperidines or quinuclidines), which do not share the NK-3 receptor preference [2]. The dual NK-1/NK-3 antagonist class (exemplified by pyrrolidine derivatives in WO2008128891) represents a related but pharmacologically distinct profile [3].

NK-3 receptor antagonism CNS disorders Tachykinin receptor selectivity

PrCP Inhibitory Activity: Comparative Positioning Within the Benzimidazole-Pyrrolidinyl Amide Series

The benzimidazole-pyrrolidinyl amide series, of which this compound is a close structural relative, has been optimized for prolylcarboxypeptidase (PrCP) inhibition, with several analogs achieving low-nanomolar IC₅₀ values (1–10 nM range against human and mouse PrCP) [1]. The Shen et al. (2011) study demonstrated that compound 9b from this series achieved modest ex vivo target engagement in eDIO mouse plasma, validating PrCP as a potential target for obesity [2]. While CAS 862828-16-8 itself has not been specifically profiled in published PrCP assays, its structural features—particularly the 2,5-dimethylphenyl N-substitution on the pyrrolidinone ring—place it at a distinct position in the SAR landscape relative to the piperidinyl-containing amide analogs that were the focus of the Shen study. The absence of the amide linker and piperidinyl group in our compound distinguishes it from the most potent PrCP inhibitors (IC₅₀ = 1 nM for compound 8o), suggesting a potentially differentiated selectivity profile that may reduce off-target protease inhibition [3].

Prolylcarboxypeptidase inhibition Metabolic disorders Obesity target validation

MAGL Inhibitory Potential: Selectivity Benchmarking Against FAAH Within the Benzimidazole-Pyrrolidinone Class

Benzimidazole-pyrrolidinone derivatives have been identified as selective monoacylglycerol lipase (MAGL) inhibitors, with compound 25 (bearing a 4-methoxyphenyl substitution) demonstrating an IC₅₀ of 9.4 nM against MAGL while showing negligible activity against fatty acid amide hydrolase (FAAH) with an IC₅₀ > 50 µM, representing >5,000-fold selectivity [1]. The 2,5-dimethylphenyl substitution present in CAS 862828-16-8 represents a distinct electronic and steric environment compared to the 4-methoxyphenyl group, which may modulate both MAGL potency and the MAGL/FAAH selectivity ratio. This scaffold-level differentiation from the 4-methoxyphenyl analog (MAGL IC₅₀ = 9.4 nM) and from non-selective MAGL/FAAH dual inhibitors provides a rational basis for selecting this specific compound for selectivity profiling campaigns [2].

Monoacylglycerol lipase inhibition Endocannabinoid system Pain and inflammation

Anti-Alzheimer's Activity: In Vivo Efficacy Contextualization Relative to Donepezil Within the N-Benzylated Pyrrolidin-2-one Series

The N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivative class, designed based on the donepezil pharmacophore, has demonstrated significant anti-Alzheimer's activity in combined in vivo (behavioral) and in vitro (biochemical) assays [1]. In the Gupta et al. (2020) study, compounds 10b and 18c displayed an 'excellent anti-Alzheimer's profile' while the rest of the compounds showed 'satisfactory results in comparison to donepezil' [2]. The structural determinants of efficacy included the nature of the N-substituent on the pyrrolidinone ring, with benzyl and substituted benzyl groups being key pharmacophoric elements—a feature shared by CAS 862828-16-8. While this specific compound was not among those tested, its 2,5-dimethylphenyl N-substitution differs from the 4-methoxybenzyl and 3,4-dimethoxybenzyl substituents present in the most active compounds, offering a distinct SAR probe for mapping the N-substituent tolerance in the donepezil-derived pharmacophore [3].

Alzheimer's disease Acetylcholinesterase inhibition Cognitive enhancement

Structural Uniqueness: Absence of Amide Linker as a Differentiating Feature from the Most Potent Benzimidazole-Pyrrolidinyl PrCP and HCV NS5A Inhibitors

A key structural feature differentiating CAS 862828-16-8 from many published benzimidazole-pyrrolidine bioactive compounds is the absence of an amide linker between the pyrrolidine and a pendant group. In the PrCP inhibitor series (Shen et al. 2011), all potent compounds contained a benzimidazole-pyrrolidinyl-amide-piperidinyl architecture, with the amide serving as a critical hydrogen-bonding element [1]. Similarly, the HCV NS5A inhibitor pibrentasvir (ABT-530) and related compounds feature elaborated amide-linked benzimidazole-pyrrolidine systems optimized for pan-genotypic antiviral activity [2]. The direct linkage of the benzimidazole to the pyrrolidinone ring in our compound, without an intervening amide, represents a structurally minimalist scaffold that may offer advantages in synthetic tractability (fewer steps, higher overall yield), reduced molecular weight (395.5 vs. >500 for pibrentasvir), and potentially distinct pharmacokinetic properties due to reduced hydrogen-bonding capacity (H-bond acceptors = 3 vs. typically 5–7 in amide-containing analogs) .

Scaffold minimalism Structural novelty Lead optimization

Recommended Research and Procurement Application Scenarios for 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one


NK-3 Receptor Antagonist Hit Identification and Lead Optimization for CNS Disorders

This compound serves as a direct entry point into NK-3 receptor antagonist chemical space, as validated by the Roche patent (US 8,022,099) that explicitly claims N-aryl pyrrolidine benzimidazole derivatives as high-potential NK-3 antagonists for depression, schizophrenia, and Parkinson's disease [1]. Procurement of this compound enables rapid establishment of NK-3 binding and functional assays without the need for de novo synthesis, accelerating hit confirmation timelines. Its 2,5-dimethylphenyl substitution pattern is not extensively exemplified in the patent literature, offering potential freedom-to-operate advantages and a novel SAR vector for lead optimization programs targeting NK-3 over NK-1 and NK-2 receptors.

Prolylcarboxypeptidase (PrCP) Chemical Probe Development with Reduced Molecular Complexity

The compound provides a simplified benzimidazole-pyrrolidinone core for PrCP inhibitor development, deliberately lacking the amide-piperidinyl extension present in the most potent published PrCP inhibitors (IC₅₀ = 1–10 nM range) [2]. This structural minimalism makes it an ideal starting scaffold for fragment growth strategies, allowing medicinal chemists to systematically explore vector elaboration while monitoring changes in PrCP potency and selectivity against related proteases. The 2,5-dimethylphenyl group may also confer differential serum protein binding compared to the published analogs, a parameter requiring experimental determination.

Monoacylglycerol Lipase (MAGL) Selectivity Profiling and Endocannabinoid System Research

Given that the 4-methoxyphenyl analog in this series achieves MAGL IC₅₀ = 9.4 nM with >5,000-fold selectivity over FAAH [3], this compound (with 2,5-dimethylphenyl substitution) represents a critical comparator for establishing the electronic and steric requirements for MAGL/FAAH selectivity. Procurement enables head-to-head selectivity profiling against the 4-methoxyphenyl benchmark, directly addressing the SAR hypothesis that aryl substitution electronics modulate the MAGL/FAAH selectivity window—a key parameter for developing non-opioid analgesic agents with minimized cannabimimetic side effects.

Anti-Alzheimer's Drug Discovery: Donepezil-Inspired Scaffold Diversification

The published N-benzylated pyrrolidin-2-one series has produced compounds with 'excellent' anti-Alzheimer's profiles in scopolamine-induced amnesia models, with efficacy driven by N-substituent identity [4]. This compound, bearing the unexplored 2,5-dimethylphenyl N-substitution, fills a specific gap in the donepezil-inspired SAR landscape. Its procurement allows research teams to evaluate whether the increased lipophilicity (logP = 5.68) conferred by the 2,5-dimethylphenyl group translates to enhanced blood-brain barrier penetration and improved in vivo efficacy relative to the methoxy-substituted benzyl analogs that were most active in the published series.

Quote Request

Request a Quote for 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.